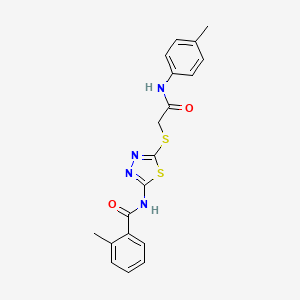

2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

BenchChem offers high-quality 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-7-9-14(10-8-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPPDBNNADXVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various protein receptors or enzymes due to the presence of functional groups such as the amide and thiadiazole rings, which are known to interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other compounds with known activities, it may bind to its target(s) and modulate their function, leading to downstream effects.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds containing similar functional groups have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Pharmacokinetics

The presence of polar groups like the amide and the non-polar aromatic rings suggest that it may have a balance of hydrophilic and lipophilic properties, potentially aiding in absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may have potential therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might impact this compound.

Biological Activity

The compound 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and potential applications in pharmacology.

Chemical Structure

The compound features a thiadiazole ring connected to a benzamide moiety, which is critical for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related thiadiazole compounds, one derivative demonstrated significant activity:

- Compound 4y :

- IC50 against MCF-7:

- IC50 against A549:

This indicates that similar compounds may exhibit comparable or enhanced anticancer activities due to structural similarities with the target compound .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or receptors.

Adenosine Receptor Interaction

Research has shown that certain thiadiazole derivatives act as adenosine receptor antagonists:

- Adenosine A(1) and A(3) Receptor Affinities : Compounds in this class have been observed to bind selectively to these receptors, with some exhibiting Ki values in the nanomolar range. For instance, derivatives such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki of at the A(1) receptor .

Pharmacological Applications

The biological activity of 2-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggests several potential pharmacological applications:

- Anticancer Agents : Due to its efficacy against various cancer cell lines.

- Adenosine Receptor Modulators : Potential use in conditions where modulation of adenosine signaling is beneficial.

- Antimicrobial Properties : Some derivatives have shown comparable activities to standard antibiotics .

Data Summary Table

Q & A

Q. What synthetic strategies are employed for synthesizing this compound?

The synthesis involves cyclization reactions of carboxamide and thiadiazole precursors. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are reacted in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the 1,3,4-thiadiazole core . The benzamide moiety is introduced via coupling reactions, such as condensation of 2-methylbenzoyl chloride with the thiadiazol-2-amine intermediate under basic conditions (e.g., pyridine) .

Q. How is the molecular structure confirmed post-synthesis?

Structural elucidation relies on:

- X-ray crystallography : Refinement using SHELXL (e.g., bond lengths, angles, and hydrogen-bonding networks) .

- Spectroscopy :

- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole C-S-C signals) .

- IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What analytical techniques ensure compound purity?

- TLC : Monitors reaction progress using silica plates and UV visualization .

- Melting point analysis : Determines purity via sharp melting ranges (e.g., 139–140°C for related analogs) .

- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Optimize:

- Solvent polarity : DMF enhances cyclization efficiency compared to acetonitrile due to better solubility of intermediates .

- Catalyst loading : Iodine (0.5–1.0 eq) promotes sulfur elimination and ring closure .

- Base selection : Triethylamine (vs. pyridine) reduces side reactions by neutralizing HCl byproducts .

- Reaction time : Extended reflux (30–60 minutes) improves conversion, monitored by TLC .

Q. What computational methods predict target binding interactions?

- AutoDock Vina : Utilizes a scoring function combining empirical and knowledge-based terms to dock the compound into protein active sites (e.g., PFOR enzyme). Multithreading enables rapid screening of binding modes .

- Validation : Compare docking poses with X-ray structures of analogous inhibitors (e.g., nitazoxanide derivatives) .

Q. How do structural modifications influence bioactivity?

- Thiadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .

- Benzamide variations : Fluorine substitution at the para position improves metabolic stability and target affinity .

- SAR studies : Replace the p-tolyl group with heteroaromatic rings (e.g., thiophene) to assess antiviral potency .

Q. How are contradictory bioassay results resolved?

- pH dependency : Antimicrobial activity may vary with pH due to protonation of the thiadiazole nitrogen (e.g., inactive at pH >7) .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC50 comparisons) .

- Replicate experiments : Perform triplicate measurements with statistical validation (p < 0.05) .

Q. Which software tools assist in crystallographic analysis?

- SHELX suite : SHELXL refines small-molecule structures with high-resolution data, while SHELXPRO interfaces with macromolecular applications .

- WinGX/ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks for publication-quality figures .

Methodological Notes

- Synthesis optimization : Prioritize solvent purity (DMF dried over molecular sieves) to avoid side reactions .

- Docking studies : Use the Lamarckian genetic algorithm in AutoDock Vina with 20 runs per ligand to account for conformational flexibility .

- X-ray refinement : Apply restraints for disordered atoms (e.g., solvent molecules) to improve R-factor convergence (<0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.